1-Amino-5-chloro-4-nitronaphthalene
Description
1-Amino-5-chloro-4-nitronaphthalene is a naphthalene derivative with amino (-NH₂), chloro (-Cl), and nitro (-NO₂) substituents at positions 1, 5, and 4, respectively.
Properties
Molecular Formula |
C10H7ClN2O2 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
5-chloro-4-nitronaphthalen-1-amine |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-6-8(12)4-5-9(10(6)7)13(14)15/h1-5H,12H2 |
InChI Key |
DDWBOFSBBWCWNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The amino group at position 1 in this compound directs electrophilic substitution to adjacent positions, while the electron-withdrawing Cl and NO₂ groups reduce ring reactivity compared to non-halogenated analogs .
Synthesis Challenges: Multi-step synthesis is likely required due to competing reactivity of substituents.
Safety Considerations :
- Nitro-aromatic compounds (e.g., 1-Chloro-4-nitronaphthalene) are often toxic and explosive. Proper handling, including PPE and ventilation, is critical .
Applications: While 1-Amino-4-nitronaphthalene is used in environmental analysis , the target compound’s chloro group could expand its utility to specialized organic syntheses or pigment manufacturing (inferred from analog uses ).
Research Findings and Gaps
- Spectral Data : reports UV-visible and FT-IR spectra for 1-nitronaphthalene, suggesting similar analytical methods could characterize the target compound’s functional groups .
- Structural Analog Reactivity: 1-Chloro-4-nitronaphthalene’s reactivity in substitution reactions implies that the amino group in the target compound may undergo similar transformations (e.g., acylation, sulfonation) .
- Gaps in Data: Direct studies on this compound are absent in the evidence. Further research is needed to confirm its physical properties (e.g., melting point, solubility) and synthetic pathways.
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